molecular formula C11H13F3N2O B027957 N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 39235-51-3

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No. B027957
CAS RN: 39235-51-3
M. Wt: 246.23 g/mol
InChI Key: SAKLWQRDMOSOGQ-UHFFFAOYSA-N
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Description

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (NFMPA) is a widely used compound in the fields of scientific research, due to its wide range of applications. NFMPA has a variety of uses, from being used in synthetic organic chemistry to being used in biochemical and physiological experiments. NFMPA is also a versatile compound that can be used in a variety of ways, making it a great choice for researchers.

Scientific Research Applications

  • A derivative, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).

  • Another derivative, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide (5e), exhibits selective muscle relaxant and anticonvulsant activities (T. Tatee et al., 1986).

  • N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives have potential as antimicrobial agents, showing activity against MRSA and M. tuberculosis, and synergistic activity with ciprofloxacin (A. Bąk et al., 2020).

  • The one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is useful in scientific research (Tianwen Li et al., 2013).

  • The 2-methyl analogue of N-[3, 5-bis(trifluoromethyl)phenyl] showed in vitro activity and improved Caco-2 permeability (M. Palanki et al., 2000).

  • Novel amino pyrazole derivatives AP-1 to AP-17 demonstrated potential antifungal and antimicrobial activity (Nilay Shah et al., 2018).

  • 2-methylpropanamide and benzamide derivatives of carboxyterfenadine show antihistaminic and anticholinergic activity in isolated guinea pig ileum tissues (M. Arayne et al., 2017).

  • Compounds synthesized from functionalized amino acid derivatives showed promising cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anti-cancer agents (Vivek Kumar et al., 2009).

  • The synthesized 2,4,5-trisubstituted thiazoles can be used in various scientific research applications, such as drug development and peptide functionalization (S. V. Kumar et al., 2013).

  • A fluorine-18-labelled potentiator of AMPA receptors was synthesized as a potential radiotracer for cerebral imaging with positron emission tomography (Ute B. Kronenberg et al., 2007).

properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKLWQRDMOSOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588326
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39235-51-3
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogenate, at approximately 3 atmospheres, a mixture of 8.3 g. of 4'-nitro-3'-trifluoromethylisobutyranilide in 100 ml. of ethanol containing 0.5 g. of 5% palladium on charcoal. Filter and remove the solvent, obtaining 4'-amino-3'-trifluoromethylisobutyranilide, m.p. 114.5°-116° C.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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